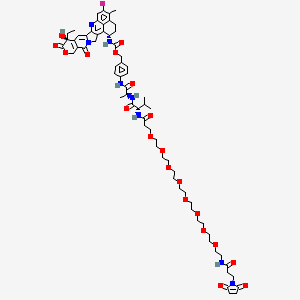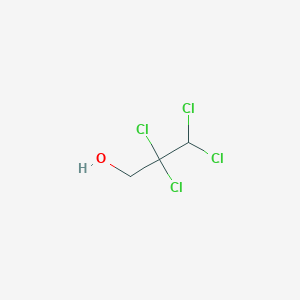
2,2,3,3-Tetrachloropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrachloropropan-1-ol is a chlorinated organic compound with the molecular formula C3H4Cl4O It is characterized by the presence of four chlorine atoms attached to the carbon atoms in the propanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrachloropropan-1-ol typically involves the chlorination of propanol derivatives. One common method is the chlorination of 1,2,3-trichloropropane using chlorine gas in the presence of actinic light. This process involves multiple steps, including dehydrochlorination and isomerization, to achieve the desired tetrachlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and fractionation to separate the desired product from by-products. The use of catalysts and optimized reaction conditions ensures higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3-Tetrachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Tetrachloropropanal or tetrachloropropanoic acid.
Reduction: Dichloropropanol or trichloropropanol.
Substitution: Various substituted propanols depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides, solvents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrachloropropan-1-ol involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to specific biochemical effects .
Comparación Con Compuestos Similares
2,2,3,3-Tetrachloropropanal: Similar structure but with an aldehyde group.
2,2,3,3-Tetrachloropropanoic acid: Similar structure but with a carboxylic acid group.
1,2,3-Trichloropropane: Fewer chlorine atoms and different reactivity.
Uniqueness: 2,2,3,3-Tetrachloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
2736-74-5 |
|---|---|
Fórmula molecular |
C3H4Cl4O |
Peso molecular |
197.9 g/mol |
Nombre IUPAC |
2,2,3,3-tetrachloropropan-1-ol |
InChI |
InChI=1S/C3H4Cl4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 |
Clave InChI |
CMNKACUORHFGGT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(Cl)Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
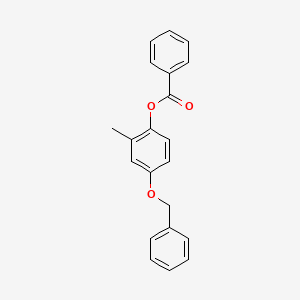
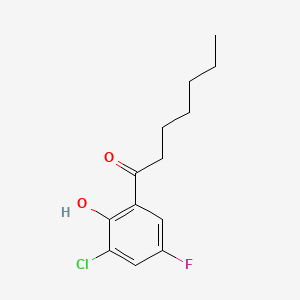
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
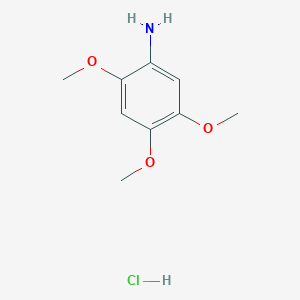

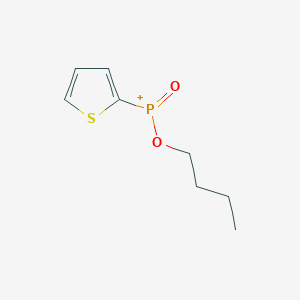
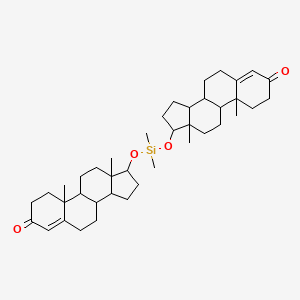
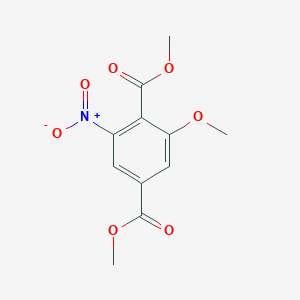
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
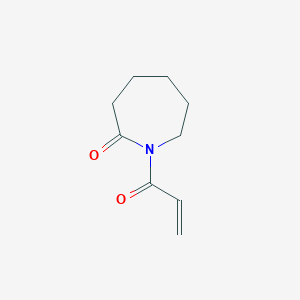
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)

